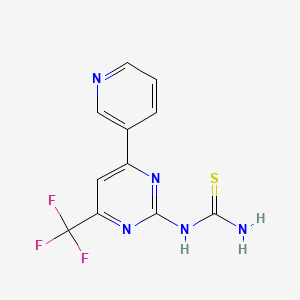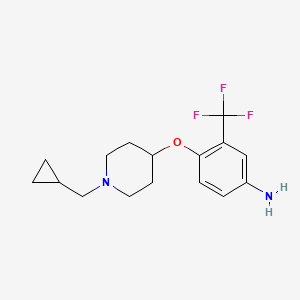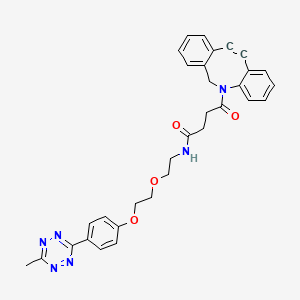
Methyltetrazine-PEG2-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG2-DBCO is a versatile bioconjugation reagent featuring two unique functional groups: methyltetrazine and dibenzocyclooctyne. Methyltetrazine is a highly reactive moiety for click chemistry, while dibenzocyclooctyne is an azide-reactive cyclooctyne. The presence of the polyethylene glycol (PEG2) linker enhances solubility and reduces steric hindrance, making it an ideal choice for conjugating biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG2-DBCO is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and dibenzocyclooctyne with a PEG2 linker. The synthesis typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using a suitable reagent to form a reactive intermediate.
Coupling with PEG2: The activated methyltetrazine is then coupled with a PEG2 linker under controlled conditions to form methyltetrazine-PEG2.
Introduction of Dibenzocyclooctyne: Finally, dibenzocyclooctyne is introduced to the methyltetrazine-PEG2 intermediate to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG2-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Methyltetrazine reacts with trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond
Copper-Free Click Chemistry: Dibenzocyclooctyne reacts with azides to form stable triazole rings without the need for copper catalysts
Common Reagents and Conditions
Methyltetrazine Reactions: Typically involve TCO as the reactant under mild conditions.
Dibenzocyclooctyne Reactions: Involve azides under copper-free conditions, making the reactions biocompatible
Major Products Formed
Tetrazine-TCO Adducts: Formed from the reaction of methyltetrazine with TCO.
Triazole Rings: Formed from the reaction of dibenzocyclooctyne with azides
Scientific Research Applications
Methyltetrazine-PEG2-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules, such as proteins and peptides, for imaging and tracking studies
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Methyltetrazine-PEG2-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable covalent bonds, while the dibenzocyclooctyne moiety reacts with azides to form triazole rings. These reactions are highly specific and occur under mild conditions, making them suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar to methyltetrazine-PEG2-DBCO but with a longer PEG linker, providing increased solubility and reduced steric hindrance.
Methyltetrazine-PEG2-NHS: Features an NHS ester group instead of dibenzocyclooctyne, used for amine-reactive conjugation
Uniqueness
This compound is unique due to its combination of methyltetrazine and dibenzocyclooctyne functional groups, allowing for dual click chemistry reactions. The PEG2 linker enhances solubility and reduces steric hindrance, making it an ideal choice for bioconjugation applications .
Properties
Molecular Formula |
C32H30N6O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |
InChI Key |
LJLWQUVWXUTVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


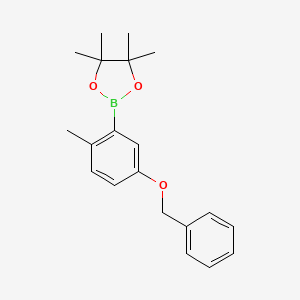
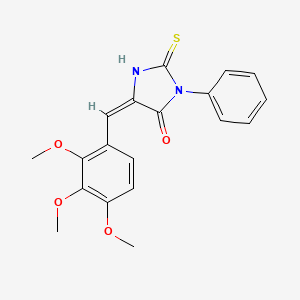
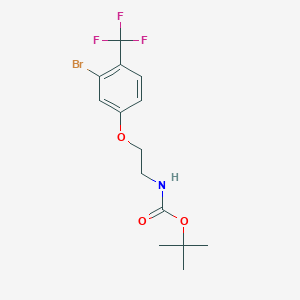
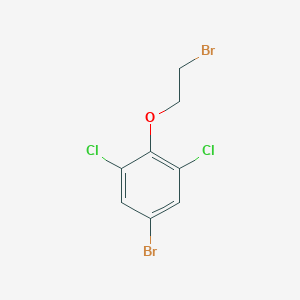
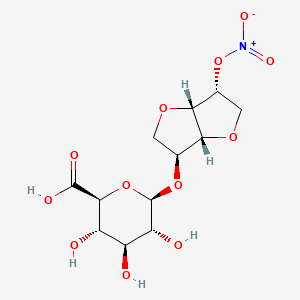
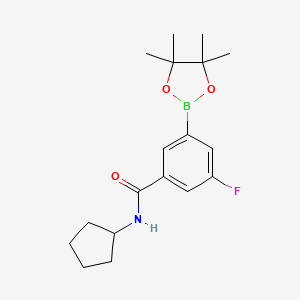
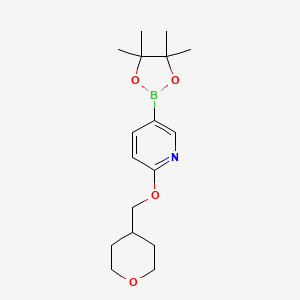
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
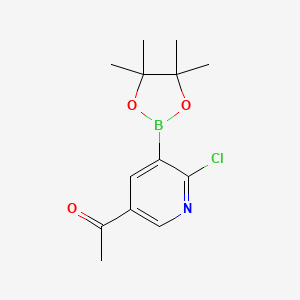
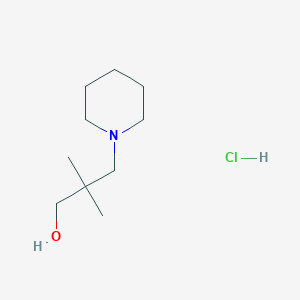
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
